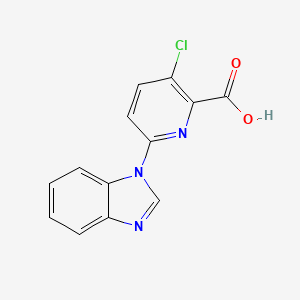
3-溴-2-氯吡啶-4-胺
描述
3-Bromo-2-chloropyridin-4-amine is a compound with the molecular weight of 207.46 . It is also known by its IUPAC name, 3-bromo-4-chloro-2-pyridinamine .
Synthesis Analysis
The synthesis of compounds similar to 3-Bromo-2-chloropyridin-4-amine has been reported in the literature . For example, Chlorantraniliprole, a pesticide, is synthesized from a similar compound, 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid .Molecular Structure Analysis
The InChI code for 3-Bromo-2-chloropyridin-4-amine is 1S/C5H4BrClN2/c6-4-3(7)1-2-9-5(4)8/h1-2H, (H2,8,9) and the InChI key is CNOIGNSHTUNNGC-UHFFFAOYSA-N . This information can be used to generate a 3D model of the molecule .Chemical Reactions Analysis
Amines, such as 3-Bromo-2-chloropyridin-4-amine, can undergo a variety of reactions . They can react with acid chlorides to form amides, and they can also undergo alkylation and acylation .Physical And Chemical Properties Analysis
3-Bromo-2-chloropyridin-4-amine is a white to yellow to brown solid . It is stored at refrigerator temperatures and shipped at room temperature .科学研究应用
Catalytic Amination
3-溴-2-氯吡啶-4-胺的一个重要应用领域是催化胺化反应。该过程涉及使用钯配合物等催化剂,高效地对芳基卤代烃进行胺化,包括氯吡啶。该方法以高产率和优异的化学选择性为特点,在有机合成中是一种宝贵的技术。例如,Ji、Li和Bunnelle(2003年)展示了使用钯-xantphos复合物选择性地对多卤代吡啶进行胺化,产生高质量的胺化产物(Ji, Li, & Bunnelle, 2003)。同样,Wolfe等人(2000年)开发了一个简单高效的催化体系,用于钯催化各种芳基氯化物、溴化物和三氟甲烷磺酸盐的胺化,包括氯吡啶(Wolfe, Tomori, Sadighi, Yin, & Buchwald, 2000)。
微波辅助胺化
另一个关键应用是微波辅助胺化。Kim等人(2010年)描述了一种用于3-溴-2-氯吡啶的微波辅助胺化的方法,与各种取代氨基乙醇反应。与传统加热方法相比,这种技术在转化率和产率方面具有优势(Kim, Yang, Youn, Choi, Ha, & Ha, 2010)。
合成抗真菌和抗菌剂
Narayana等人(2007年)探索了通过将3-溴-2-氯吡啶-4-胺与硫脲和取代硫脲反应,合成新型衍生物如4-(2-氯吡啶-4-基)-N-芳基-1,3-噻唑-2-胺。这些化合物显示出有希望的抗真菌和抗菌活性(Narayana, Vijaya Raj, Ashalatha, & Kumari, 2007)。
反应机理的研究
研究涉及3-溴-2-氯吡啶-4-胺的反应机理也是一个重要的研究领域。Pieterse和Hertog(2010年)研究了卤代吡啶的胺化过程中的重排,可能涉及吡啶炔中间体。他们的研究为涉及卤代吡啶的化学反应的复杂机理提供了见解(Pieterse & Hertog, 2010)。
新型以吡啶为基础的衍生物的开发
Ahmad等人(2017年)描述了通过Suzuki交叉偶联反应合成新型以吡啶为基础的衍生物的方法。他们利用3-溴-2-氯吡啶-4-胺作为起始物质,生产了一系列创新的吡啶衍生物,突显了它在合成复杂有机化合物中的多功能性(Ahmad, Rasool, Ikram, Khan, Mahmood, Ayub, Zubair, Al-Zahrani, Rana, Akhtar, & Alitheen, 2017)。
安全和危害
The compound is classified under the GHS07 hazard class, with the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
属性
IUPAC Name |
3-bromo-2-chloropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWAUKYSQFZIET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652033 | |
| Record name | 3-Bromo-2-chloropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloropyridin-4-amine | |
CAS RN |
215364-85-5 | |
| Record name | 3-Bromo-2-chloropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 215364-85-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(6-Aminopyridin-3-yl)oxy]benzamide](/img/structure/B1517576.png)

![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1517578.png)
amine](/img/structure/B1517580.png)
![2-[4-(3-Cyanopropoxy)phenyl]acetic acid](/img/structure/B1517581.png)


amine](/img/structure/B1517587.png)

![(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B1517591.png)
amine](/img/structure/B1517593.png)

